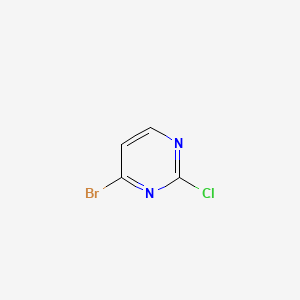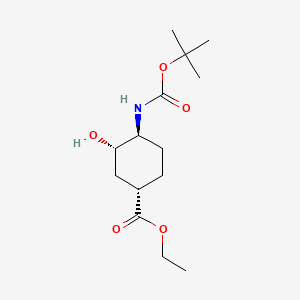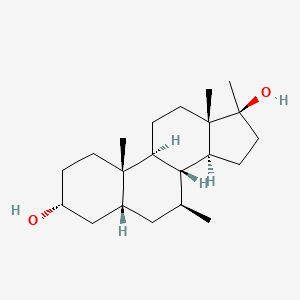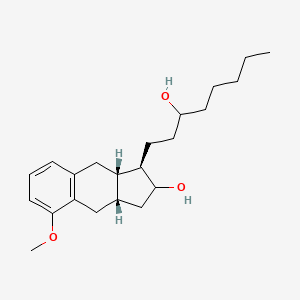
4-溴-2-氯嘧啶
描述
4-Bromo-2-chloropyrimidine is a chemical compound with the molecular formula C4H2BrClN2 . It has a molecular weight of 193.43 . It is a solid or semi-solid or liquid substance .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-chloropyrimidine is 1S/C4H2BrClN2/c5-3-1-2-7-4(6)8-3/h1-2H . This indicates that the molecule contains 4 carbon atoms, 2 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 nitrogen atoms.
Physical and Chemical Properties Analysis
4-Bromo-2-chloropyrimidine is a solid, semi-solid, or liquid substance . It has a molecular weight of 193.43 . The storage temperature is under -20°C in an inert atmosphere .
科学研究应用
合成嘧啶衍生物:已合成4-溴-2-氯嘧啶衍生物用于各种应用。例如,合成了2-(1'-溴-1'-甲基乙基)-4-氯嘧啶及其类似物,并研究了它们的溶剂解离速率和质谱,表明在有机合成和制药中可能有用(Brown & Waring, 1978)。
偶联反应:该化合物已被用于二聚反应中生成2,2'-联嘧啶,展示了它在化学偶联过程中的实用性(Nasielski, Standaert, & Nasielski‐Hinkens, 1991)。
抗病毒研究:在药物化学领域,4-溴-2-氯嘧啶衍生物显示出在抗病毒研究中的潜力。例如,某些嘧啶衍生物对逆转录病毒,包括人类免疫缺陷病毒(HIV)和Moloney小鼠肉瘤病毒,表现出抑制活性(Hocková等,2003)。
癌症研究:对嘧唑并[3,4-d]嘧啶的研究突出了溴原子的重要性,包括4-溴-2-氯嘧啶衍生物,与在癌症研究中相关的Bcr-Abl T315I突变体的相互作用(Radi et al., 2013)。
电化学研究:已研究了卤代嘧啶的电化学性质,包括4-溴-2-氯嘧啶,表明在电化学和材料科学中可能有应用(Ji, Peters, & Davidson, 2001)。
抗菌和镇痛效果:合成了新型的4-溴-2-氯嘧啶衍生物,并评估了其抗菌和镇痛活性,暗示在开发新的治疗剂中可能有应用(Ranganatha等,2018;Waheed等,2008)。
安全和危害
4-Bromo-2-chloropyrimidine is classified under the GHS07 hazard class . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用机制
Target of Action
Pyrimidines, the class of compounds to which 4-bromo-2-chloropyrimidine belongs, are known to interact with various biological targets, including enzymes and receptors involved in cellular processes .
Mode of Action
Pyrimidines, in general, are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding . The presence of bromine and chlorine atoms in 4-Bromo-2-chloropyrimidine may influence its interaction with targets, potentially enhancing its binding affinity or altering its mode of action.
Biochemical Pathways
Pyrimidines are involved in numerous biochemical pathways, including nucleotide synthesis and signal transduction . The effects of 4-Bromo-2-chloropyrimidine on these pathways would depend on its specific targets and mode of action.
Pharmacokinetics
The compound’s solubility, molecular weight, and structure can influence its pharmacokinetic properties . For instance, 4-Bromo-2-chloropyrimidine is slightly soluble in water , which could impact its absorption and distribution in the body.
Result of Action
The effects would likely depend on the compound’s specific targets and mode of action. As a pyrimidine derivative, it might influence cellular processes such as DNA synthesis or signal transduction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-chloropyrimidine . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets. For instance, 4-Bromo-2-chloropyrimidine is stored in a freezer under an inert atmosphere , suggesting that it may be sensitive to temperature and oxidative conditions.
生化分析
Biochemical Properties
4-Bromo-2-chloropyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the enzyme glutathione reductase, which is crucial for maintaining cellular redox balance . The interaction between 4-Bromo-2-chloropyrimidine and glutathione reductase is non-competitive, indicating that the compound binds to a site other than the active site of the enzyme . This interaction disrupts the enzyme’s function, leading to an accumulation of oxidized glutathione and increased oxidative stress within the cell.
Cellular Effects
4-Bromo-2-chloropyrimidine affects various types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Bromo-2-chloropyrimidine can modulate the activity of certain kinases involved in cell signaling, thereby altering the phosphorylation status of key signaling proteins . This modulation can lead to changes in gene expression patterns and affect cellular metabolism, potentially resulting in altered cell growth and proliferation.
Molecular Mechanism
The molecular mechanism of action of 4-Bromo-2-chloropyrimidine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific sites on target enzymes, such as glutathione reductase, leading to enzyme inhibition . Additionally, 4-Bromo-2-chloropyrimidine can interact with DNA and RNA, affecting the transcription and translation processes . These interactions result in changes in gene expression, which can have downstream effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-chloropyrimidine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Bromo-2-chloropyrimidine is relatively stable under ambient conditions but can degrade over time when exposed to light and heat . Long-term exposure to 4-Bromo-2-chloropyrimidine in in vitro or in vivo studies has been associated with sustained changes in cellular function, including increased oxidative stress and altered gene expression .
Dosage Effects in Animal Models
The effects of 4-Bromo-2-chloropyrimidine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and function . Toxic or adverse effects have been observed at high doses, including increased oxidative stress, cellular damage, and potential toxicity to vital organs . It is important to determine the appropriate dosage range to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
4-Bromo-2-chloropyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For example, the compound can affect the activity of enzymes involved in the pentose phosphate pathway, leading to changes in metabolic flux and metabolite levels . These interactions can have significant implications for cellular energy production and redox balance.
Transport and Distribution
The transport and distribution of 4-Bromo-2-chloropyrimidine within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, 4-Bromo-2-chloropyrimidine can accumulate in specific cellular compartments, depending on its chemical properties and interactions with intracellular proteins . This localization can affect the compound’s activity and function within the cell.
Subcellular Localization
The subcellular localization of 4-Bromo-2-chloropyrimidine is an important aspect of its biochemical activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 4-Bromo-2-chloropyrimidine may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of 4-Bromo-2-chloropyrimidine is crucial for elucidating its precise biochemical effects.
属性
IUPAC Name |
4-bromo-2-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2/c5-3-1-2-7-4(6)8-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEBVAQOMVWORE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80668602 | |
| Record name | 4-Bromo-2-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80668602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885702-34-1 | |
| Record name | 4-Bromo-2-chloropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885702-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80668602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-chloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B580151.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B580152.png)






